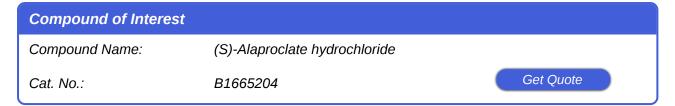


# (S)-Alaproclate hydrochloride chemical structure and properties

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## An In-Depth Technical Guide to (S)-Alaproclate Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

#### Introduction

**(S)-Alaproclate hydrochloride** is the (S)-enantiomer of Alaproclate, a compound developed in the 1970s by Astra AB (now AstraZeneca).[1] It was one of the first selective serotonin reuptake inhibitors (SSRIs) to be synthesized, alongside zimelidine and indalpine.[1] As an SSRI, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased extracellular levels of serotonin.[1][2]

In addition to its SSRI activity, Alaproclate has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] Despite its potential therapeutic applications in depression, the development of Alaproclate was discontinued due to observations of hepatotoxicity in animal studies.[1][5][6] Today, (S)-Alaproclate hydrochloride remains a valuable tool in neuroscience research for studying the serotonergic and glutamatergic systems. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

### **Chemical Identity and Physicochemical Properties**



The fundamental chemical and physical characteristics of **(S)-Alaproclate hydrochloride** are summarized below.

**Chemical Identifiers** 

Identifier	Value
Compound Name	(S)-Alaproclate hydrochloride
Synonyms	(S)-GEA 654 hydrochloride; (S)-A03 hydrochloride
IUPAC Name	[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2- aminopropanoate hydrochloride
CAS Number	60719-83-7 (for hydrochloride racemate)[7]
Molecular Formula	C13H18CINO2 · HCl or C13H19Cl2NO2[7]
SMILES	CI.CINVALID-LINKC(=0)OC(C) (C)CC1=CC=C(CI)C=C1
InChlKey	OPAKSOWFKIUFNP-CQSZACIVSA-N (for (S)-enantiomer with HCI)

**Physicochemical Properties** 

Property	Value
Molecular Weight	292.20 g/mol [6][7][8]
Appearance	White to off-white crystalline solid[9][10]
Solubility	Soluble in water[9][10]
Boiling Point (base)	335.1°C at 760 mmHg[11]
Topological Polar Surface Area	52.32 Ų[6]

#### **Mechanism of Action**

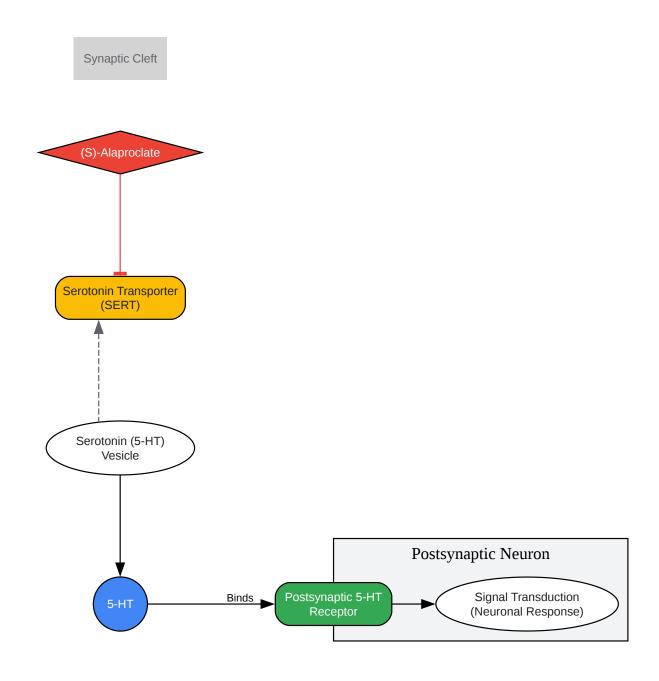
**(S)-Alaproclate hydrochloride** exhibits a dual mechanism of action, primarily as an SSRI and secondarily as an NMDA receptor antagonist.



## Primary Mechanism: Selective Serotonin Reuptake Inhibition

The principal pharmacological action of (S)-Alaproclate is the potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family SLC6A4.[12] By binding to SERT on the presynaptic neuron, it blocks the reabsorption of serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[2] In vitro binding studies have confirmed that Alaproclate has negligible affinity for various other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, dopamine D2, and muscarinic receptors, highlighting its selectivity.[13]





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Diagram 1: SSRI Mechanism of (S)-Alaproclate

#### Secondary Mechanism: NMDA Receptor Antagonism

(S)-Alaproclate also functions as a potent, reversible, and non-competitive antagonist of the NMDA receptor.[4][14] It directly blocks the ion channel associated with the NMDA receptor,

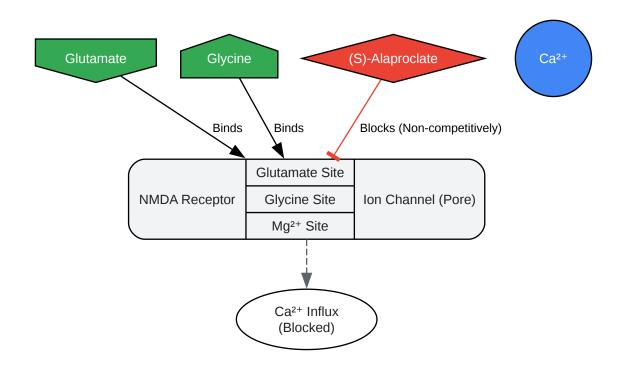




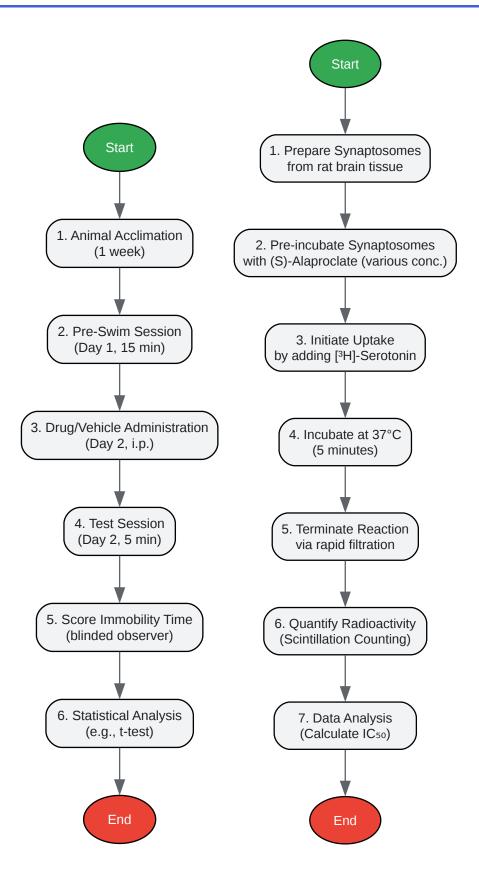


thereby inhibiting the influx of Ca<sup>2+</sup> ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). Studies have shown that this blockade is not competitive with the glutamate, glycine, or Mg<sup>2+</sup> binding sites.[4] This action modulates glutamatergic neurotransmission, a system implicated in mood disorders and neurodegenerative processes.

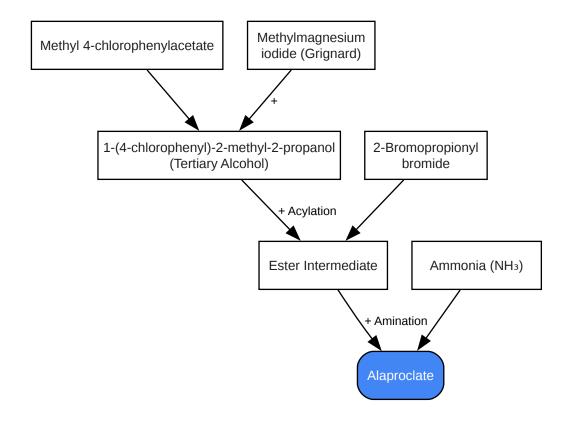












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